molecular formula C14H10ClNO2S B11573751 4-Chlorophenyl 4-(2-nitrovinyl)phenyl sulfide

4-Chlorophenyl 4-(2-nitrovinyl)phenyl sulfide

Cat. No.: B11573751
M. Wt: 291.8 g/mol
InChI Key: XLCNWPLNMRZQJD-MDZDMXLPSA-N
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Description

1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene is an organic compound that features both a chlorophenyl group and a nitroethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorothiophenol and 4-nitrobenzaldehyde.

    Formation of Intermediate: The 4-chlorothiophenol undergoes a nucleophilic substitution reaction with 4-nitrobenzaldehyde to form an intermediate compound.

    Final Product Formation: The intermediate compound is then subjected to a condensation reaction under basic conditions to yield 1-[(4-chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium hydroxide, ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzene derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorophenyl group can also participate in binding interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)sulfonyl]-4-[(1E)-2-nitroethenyl]benzene
  • 1-[(4-Chlorophenyl)thio]-4-[(1E)-2-nitroethenyl]benzene
  • 1-[(4-Chlorophenyl)oxy]-4-[(1E)-2-nitroethenyl]benzene

Uniqueness

1-[(4-Chlorophenyl)sulfanyl]-4-[(1E)-2-nitroethenyl]benzene is unique due to the presence of both a chlorophenyl group and a nitroethenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H10ClNO2S

Molecular Weight

291.8 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfanyl-4-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C14H10ClNO2S/c15-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)9-10-16(17)18/h1-10H/b10-9+

InChI Key

XLCNWPLNMRZQJD-MDZDMXLPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])SC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])SC2=CC=C(C=C2)Cl

Origin of Product

United States

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